1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1260786-06-8
VCID: VC11478210
InChI: InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2
SMILES:
Molecular Formula: C12H7F6N
Molecular Weight: 279.18 g/mol

1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

CAS No.: 1260786-06-8

Cat. No.: VC11478210

Molecular Formula: C12H7F6N

Molecular Weight: 279.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile - 1260786-06-8

Specification

CAS No. 1260786-06-8
Molecular Formula C12H7F6N
Molecular Weight 279.18 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2
Standard InChI Key WVBDPPPZKBVVJS-UHFFFAOYSA-N
Canonical SMILES C1CC1(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure, featuring a cyclopropane ring and two trifluoromethyl groups, imparts distinct physicochemical properties such as high lipophilicity, thermal stability, and reactivity.

Synthesis

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:

  • Preparation of the Phenyl Precursor: The starting material is often a trifluoromethyl-substituted benzene derivative.

  • Cyclopropanation Reaction: A cyclopropane ring is introduced using reagents such as diazo compounds or carbenes.

  • Nitrile Functionalization: The nitrile group is added via cyanation reactions using cyanide salts or other nitrile precursors.

These reactions require controlled conditions to ensure high yields and purity.

Applications

4.1 Pharmaceutical Research
The presence of trifluoromethyl groups enhances metabolic stability and bioavailability, making this compound a potential candidate for drug discovery. Its nitrile group can act as a pharmacophore or intermediate in synthesizing biologically active molecules.

4.2 Agrochemical Development
Fluorinated compounds are widely used in pesticides and herbicides due to their environmental stability and effectiveness against pests. The structure of this compound suggests potential use as an intermediate in synthesizing agrochemicals.

4.3 Material Science
The high thermal stability and hydrophobicity of fluorinated compounds make them valuable in developing advanced materials such as coatings or polymers.

Biological Activity

Although specific biological data for this compound are not readily available, similar fluorinated cyclopropane derivatives have demonstrated:

  • Antimicrobial Properties: Effective against bacterial and fungal strains.

  • Insecticidal Activity: Used in formulations targeting soil-dwelling pests.

  • Potential Anticancer Activity: Fluorinated compounds are often explored for their ability to inhibit tumor growth.

Further studies are required to evaluate its specific biological effects.

Safety and Environmental Considerations

Fluorinated compounds are known for their persistence in the environment, raising concerns about bioaccumulation and toxicity. Proper handling protocols must be followed during synthesis and application:

  • Use personal protective equipment (PPE) when handling the compound.

  • Dispose of waste materials according to regulatory guidelines to minimize environmental impact.

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